1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene

Description

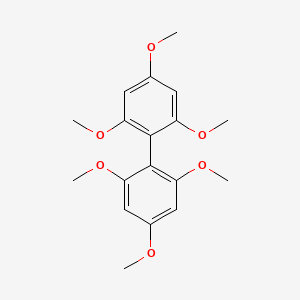

Il se caractérise par ses six groupes méthoxy liés à une structure biphénylique, ce qui en fait un dérivé hexaméthoxy du biphényle.

Propriétés

Numéro CAS |

14262-07-8 |

|---|---|

Formule moléculaire |

C18H22O6 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |

InChI |

InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3 |

Clé InChI |

PKTVMNKLPFVXBH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |

SMILES canonique |

COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthode la plus courante pour synthétiser des éthers, y compris HEXAÉTHYL ÉTHER DE DIFUCOL, est la synthèse d'éther de Williamson. Elle implique la réaction d'un ion alcoolate avec un halogénure d'alkyle primaire ou un tosylate dans une réaction S_N2 . L'ion alcoolate est généralement préparé en faisant réagir un alcool avec une base forte comme l'hydrure de sodium (NaH). Dans le cas de HEXAÉTHYL ÉTHER DE DIFUCOL, les matières premières comprendraient un dérivé du biphényle avec des substituants et des groupes méthoxy appropriés.

Méthodes de production industrielle : La production industrielle de HEXAÉTHYL ÉTHER DE DIFUCOL peut impliquer une synthèse d'éther de Williamson à grande échelle, utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus impliquerait probablement l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des conditions de réaction constantes et minimiser les impuretés.

Analyse Des Réactions Chimiques

Types de réactions : HEXAÉTHYL ÉTHER DE DIFUCOL peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes méthoxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Le noyau biphénylique peut être réduit dans des conditions spécifiques pour former des dérivés partiellement ou totalement hydrogénés.

Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en conditions acides ou basiques.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) peut être utilisée.

Substitution : Des nucléophiles tels que le méthylate de sodium (NaOMe) ou l'éthylate de sodium (NaOEt) peuvent être utilisés en présence d'un solvant approprié.

Principaux produits :

Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.

Réduction : Formation de dérivés biphényliques hydrogénés.

Substitution : Formation d'éthers biphényliques substitués.

4. Applications de la recherche scientifique

HEXAÉTHYL ÉTHER DE DIFUCOL a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur pour synthétiser des molécules organiques plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Enquête sur son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antioxydants.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de HEXAÉTHYL ÉTHER DE DIFUCOL implique son interaction avec des cibles moléculaires par le biais de ses groupes méthoxy et de son noyau biphénylique. Les groupes méthoxy peuvent participer à des liaisons hydrogène et à d'autres interactions non covalentes, tandis que le noyau biphénylique peut s'engager dans des interactions d'empilement π-π avec les résidus aromatiques des protéines ou d'autres biomolécules. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres cibles moléculaires, conduisant à divers effets biologiques.

Composés similaires :

2,2’,4,4’,6,6’-Hexaméthoxybiphényle : Un composé étroitement lié avec des caractéristiques structurelles et des propriétés chimiques similaires.

1,3,5-Triméthoxy-2-(2,4,6-triméthoxyphényl)benzène : Un autre dérivé hexaméthoxy avec un motif de substitution différent.

Unicité : HEXAÉTHYL ÉTHER DE DIFUCOL est unique en raison de son arrangement spécifique de groupes méthoxy sur le noyau biphénylique, qui confère des propriétés chimiques et physiques distinctes. Cette structure unique permet des interactions spécifiques avec des cibles moléculaires, ce qui la rend précieuse pour diverses applications scientifiques et industrielles.

Applications De Recherche Scientifique

DIFUCOL HEXAMETHYL ETHER has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of DIFUCOL HEXAMETHYL ETHER involves its interaction with molecular targets through its methoxy groups and biphenyl core. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the biphenyl core can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2,2’,4,4’,6,6’-Hexamethoxybiphenyl: A closely related compound with similar structural features and chemical properties.

1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene: Another hexamethoxy derivative with a different substitution pattern.

Uniqueness: DIFUCOL HEXAMETHYL ETHER is unique due to its specific arrangement of methoxy groups on the biphenyl core, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.